molecular formula C16H17NOS B5879348 N-[4-(ethylthio)phenyl]-2-phenylacetamide

N-[4-(ethylthio)phenyl]-2-phenylacetamide

Cat. No. B5879348
M. Wt: 271.4 g/mol
InChI Key: BEMPRPYIPBWJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(ethylthio)phenyl]-2-phenylacetamide, commonly known as ETPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ETPA is a member of the phenylacetamide family of compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of ETPA is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. ETPA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ETPA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process of new blood vessel formation. ETPA has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETPA in lab experiments is its high potency and specificity towards cancer cells and bacteria. ETPA has also been shown to have low toxicity towards normal cells, which makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of using ETPA in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on ETPA, including:
1. Development of new ETPA derivatives with improved solubility and bioavailability.
2. Investigation of the mechanism of action of ETPA to better understand its anticancer and antimicrobial activities.
3. Evaluation of the efficacy of ETPA in animal models of cancer and infectious diseases.
4. Development of new drug delivery systems for ETPA to improve its targeted delivery to cancer cells and bacteria.
5. Investigation of the potential synergistic effects of ETPA with other anticancer and antimicrobial agents.
Conclusion:
ETPA is a promising compound with significant potential applications in medicinal chemistry, pharmacology, and biochemistry. Its high potency and specificity towards cancer cells and bacteria make it a promising candidate for the development of new anticancer and antimicrobial agents. Further research is needed to fully understand the mechanism of action of ETPA and to evaluate its efficacy in animal models of cancer and infectious diseases.

Synthesis Methods

The synthesis of ETPA involves the reaction of 4-(ethylthio)aniline with 2-bromoacetophenone in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting product is purified by recrystallization to obtain ETPA in high yield and purity.

Scientific Research Applications

ETPA has been studied extensively for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that ETPA exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ETPA has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-(4-ethylsulfanylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-2-19-15-10-8-14(9-11-15)17-16(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMPRPYIPBWJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(ethylthio)phenyl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.